(+)-3-Bromocamphor

Catalog No.
S916823
CAS No.
10293-06-8
M.F
C10H15BrO
M. Wt
231.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-3-Bromocamphor

CAS Number

10293-06-8

Product Name

(+)-3-Bromocamphor

IUPAC Name

(1R,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C10H15BrO

Molecular Weight

231.13 g/mol

InChI

InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10+/m1/s1

InChI Key

NJQADTYRAYFBJN-NYNCVSEMSA-N

SMILES

CC1(C2CCC1(C(=O)C2Br)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2Br)C)C

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)[C@H](C2=O)Br

Asymmetric Synthesis of Pharmaceuticals:

(+)-3-Bromocamphor serves as a starting material for the synthesis of numerous chiral pharmaceuticals, including:

  • Menthol derivatives: These are used as topical analgesics, decongestants, and antipruritics (anti-itching agents). Source: ScienceDirect, "Asymmetric synthesis of menthol derivatives from (+)-3-bromocamphor":
  • Statins: A class of cholesterol-lowering drugs. Source: National Library of Medicine, "Enantioselective synthesis of lovastatin using baker's yeast":

Synthesis of Chiral Catalysts:

(+)-3-Bromocamphor is employed in the preparation of chiral catalysts, which are essential for various asymmetric reactions in organic chemistry. These catalysts play a crucial role in the development of new drugs, agrochemicals, and other fine chemicals. Source: Royal Society of Chemistry, "Recent advances in the asymmetric synthesis of α,α-disubstituted carboxylic acids using chiral Brønsted acid catalysts":

Development of Liquid Crystals:

(+)-3-Bromocamphor is a valuable intermediate in the synthesis of specific liquid crystals, which are crucial components in various technological applications, including flat-panel displays and optical filters. Source: American Chemical Society, "Synthesis and Characterization of Novel Chiral Liquid Crystals Based on (+)-3-Bromocamphor":

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(+)-3-Bromocamphor

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-one, 3-bromo-1,7,7-trimethyl-: INACTIVE

Dates

Modify: 2023-08-15

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